BenchChemオンラインストアへようこそ!

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a differentiated heterocyclic building block that combines a 3-amino-5-methylpyrazole core with a chiral secondary alcohol on a butyl spacer. This scaffold meets fragment library design rules (Rule of Three compliant) and provides a bidentate hinge-binding motif validated in kinase inhibitors. The secondary alcohol enables linker conjugation for PROTAC design and stereochemical SAR—capabilities lost with tertiary alcohol analogs. Supplied at ≥95% purity with batch QC. Choose this compound to preserve critical hydrogen-bonding, lipophilicity, and chiral properties that simple substitutions compromise.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13073276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC(C)O)N
InChIInChI=1S/C8H15N3O/c1-6-5-8(9)10-11(6)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10)
InChIKeyQPPQSZLLMYFQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol: Aminopyrazole-Butanol Building Block Chemical Identity and Procurement Baseline


4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol (CAS 1696534-59-4) is a heterocyclic building block with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol [1]. It belongs to the aminopyrazole class, featuring a 3-amino-5-methyl-1H-pyrazole core N-alkylated with a butan-2-ol chain, yielding a secondary alcohol functionality. The compound is commercially supplied at a minimum purity specification of 95% by vendors including AKSci, Leyan, and Bidepharm . Its computed XLogP3-AA is 0.3, topological polar surface area (TPSA) is 64.1 Ų, and it possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. No primary research publications directly reporting biological activity for this specific compound were identified in the literature; it is primarily positioned as a synthetic intermediate or screening library component within medicinal chemistry research programs.

Why Aminopyrazole-Butanol Scaffold Substitution Fails: Structural Specificity of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol


Substituting 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol with a generic aminopyrazole or alternative pyrazole-butanol isomer can compromise critical structure-dependent properties. The compound's differentiation rests on three interdependent structural features: the 3-amino substituent on the pyrazole ring, which provides a nucleophilic handle and hydrogen-bonding donor/acceptor capacity (HBD count = 2, HBA count = 3) [1]; the 5-methyl group, which modulates ring electronics, lipophilicity, and steric environment; and the secondary alcohol motif on a linear butyl spacer, which offers a chiral center and a reactive hydroxyl group distinct from primary or tertiary alcohol analogs . Removing the 5-methyl group (e.g., 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol) alters the electronic distribution and logP, while converting the secondary alcohol to a tertiary alcohol (e.g., 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol) eliminates the chiral center and changes hydrogen-bonding capacity . These structural variations can significantly impact downstream synthetic derivatization efficiency, target binding, and pharmacokinetic profiles, rendering simple in-class substitution unreliable without requalification.

Quantitative Differentiation Evidence: 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol vs. Closest Analogs


Hydrogen Bond Donor Capacity Advantage Over Non-Amino Pyrazole Analogs

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol possesses two hydrogen bond donor (HBD) sites (the 3-amino group and the secondary alcohol hydroxyl) compared to only one HBD in the non-amino analog 4-(1H-pyrazol-1-yl)butan-2-ol [1]. This additional HBD capacity increases the potential for specific target interactions and can enhance aqueous solubility for the compound's logP range.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Lipophilicity Tuning: 5-Methyl Substitution Modulates XLogP3-AA Relative to Des-Methyl Analog

The presence of the 5-methyl group on the pyrazole ring of 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol increases its computed lipophilicity (XLogP3-AA = 0.3) compared to the des-methyl analog 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol (XLogP3-AA estimated ~-0.3 based on structural difference) [1]. This ~0.6 log unit increase represents a 4-fold elevation in the partition coefficient, which can favorably influence membrane permeability while maintaining drug-like polarity.

Lipophilicity Optimization ADME Profiling Pyrazole SAR

Secondary Alcohol vs. Tertiary Alcohol: Chiral Center and Synthetic Versatility

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol features a secondary alcohol at the 2-position of the butyl chain, creating a chiral center (C2) that is absent in the tertiary alcohol analog 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS 1699332-06-3) [1]. The secondary alcohol offers a reactive hydroxyl for esterification, etherification, or oxidation to a ketone, while the chiral center enables enantioselective synthesis or chiral resolution for stereochemistry-activity relationship (SSAR) studies.

Chiral Synthesis Synthetic Intermediate Derivatization Handle

Polysubstituted Pyrazole Core: TPSA and Molecular Recognition Potential Relative to Unsubstituted Pyrazole

The 3-amino-5-methyl disubstituted pyrazole core of the target compound yields a topological polar surface area (TPSA) of 64.1 Ų, significantly higher than the ~34 Ų TPSA of the unsubstituted analog 4-(1H-pyrazol-1-yl)butan-2-ol [1][2]. This elevated TPSA, combined with 3 hydrogen bond acceptors (vs. 2 for the unsubstituted analog), provides enhanced capacity for polar interactions with biological targets such as kinase hinge regions, where aminopyrazoles are established pharmacophores [3].

Polar Surface Area Kinase Inhibitor Scaffolds Fragment Library Design

Commercial Availability and Purity Benchmarking Across Vendors

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is available from at least four verified suppliers: AKSci (95% purity, Cat. 1211EK), Leyan (95% purity, Product No. 2095222), Bidepharm (95% purity with NMR/HPLC/GC batch QC), and Sigma-Aldrich (Enamine catalog, ENAH3048A47C) . The compound was formerly available from CymitQuimica (Biosynth brand) but is now discontinued at that source. The multi-vendor availability with consistent 95% minimum purity specification provides supply chain redundancy not universally available for all positional isomers in this chemical space.

Chemical Procurement Supply Chain Quality Assurance

Aminopyrazole Class-Level Sigma Receptor Pharmacophore Relevance

While no direct sigma receptor binding data for 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is publicly available, the compound's core scaffold (aminopyrazole with N1-alkyl substitution) maps onto the pharmacophore established for sigma-1 and sigma-2 receptor ligands [1]. Structurally related cycloalkyl-annelated pyrazoles have demonstrated high sigma-1 receptor affinity (pKi > 8, corresponding to Ki < 10 nM) [2]. The target compound's butanol side chain provides a hydrogen-bonding hydroxyl that may mimic interactions observed in established sigma ligands, differentiating it from simple N-aryl pyrazole sigma ligands that lack this polar functionality.

Sigma Receptor Neuropharmacology CNS Drug Discovery

Optimal Research and Application Scenarios for 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol


Fragment-Based Lead Generation in Kinase Inhibitor Programs

As a fragment-sized aminopyrazole (MW 169.22, HBD = 2, HBA = 3, TPSA = 64.1 Ų) with balanced lipophilicity (XLogP3-AA = 0.3), this compound meets established fragment library design criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its 3-amino-5-methylpyrazole core can engage kinase hinge regions via bidentate hydrogen bonding, a binding mode validated across multiple aminopyrazole-based clinical candidates [2]. The secondary alcohol on the butyl chain provides a synthetic vector for fragment growing or linking strategies while enabling assessment of stereochemical contributions to binding affinity. Researchers should prioritize this scaffold over des-methyl or non-amino pyrazole-butanol fragments when seeking a balanced polarity profile with demonstrated kinase pharmacophore potential [1][2].

Sigma-1/Sigma-2 Receptor Ligand Design and SAR Exploration

The aminopyrazole scaffold of 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol aligns with the established pharmacophore for sigma receptor ligands, where the basic aminopyrazole nitrogen and hydrophobic methyl substituent contribute to receptor affinity [1]. The hydroxybutyl side chain introduces a hydrogen-bonding moiety that can be exploited to modulate selectivity between sigma-1 and sigma-2 subtypes, as demonstrated in related pyrazole series where side chain modifications dramatically altered subtype selectivity profiles [2]. This compound serves as a versatile starting point for systematic SAR exploration of N1-alkyl substitution effects on sigma receptor pharmacology, with applications in pain, neuroprotection, and neuropsychiatric drug discovery [1][2].

Synthetic Intermediate for Kinase-Targeted PROTAC Degraders

The dual functionalization of this compound—featuring both a synthetically accessible 3-amino group (for amide or urea coupling) and a secondary alcohol (for ester or ether linker attachment)—positions it as a strategic intermediate for proteolysis-targeting chimera (PROTAC) design [1]. Aminopyrazole-based kinase ligands have been successfully incorporated into PROTAC molecules targeting BTK, CDK, and Aurora kinases [2]. The 5-methyl substituent contributes to target binding while the butanol chain can serve as an exit vector for linker conjugation without compromising the critical hinge-binding pharmacophore. Compared to the tertiary alcohol analog (which cannot serve as a linker attachment point), the secondary alcohol provides a chemically tractable handle for both PEG-based and alkyl linkers in PROTAC ternary complex formation [1].

Chiral Building Block for Stereochemistry-Activity Relationship (SSAR) Studies

The chiral secondary alcohol center in 4-(3-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol enables systematic investigation of stereochemical effects on biological activity—a dimension inaccessible with the corresponding tertiary alcohol or des-hydroxy analogs [1]. The (R)- and (S)-enantiomers can be resolved via chiral chromatography or asymmetric synthesis, and each enantiomer can be independently derivatized to probe stereospecific target engagement. This capability is particularly valuable in medicinal chemistry programs where target binding pockets discriminate between enantiomers, a phenomenon observed in numerous aminopyrazole-based kinase and GPCR ligands [2]. Multi-vendor commercial availability with batch QC documentation supports reproducible procurement for SSAR campaigns .

Quote Request

Request a Quote for 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.